omega-Hydroxy-LTB4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

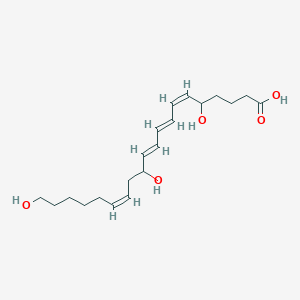

Omega-Hydroxy-LTB4, also known as this compound, is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Metabolism

Omega-hydroxy-LTB4 is primarily formed through the omega-oxidation of LTB4, a process catalyzed by specific enzymes such as LTB4 omega-hydroxylase, which is associated with cytochrome P-450 enzymes in human polymorphonuclear leukocytes (PMNs) . The enzymatic activity of LTB4 omega-hydroxylase has been shown to be crucial for the catabolism of LTB4, leading to the production of biologically active metabolites like 20-hydroxy-LTB4 and 20-carboxy-LTB4 .

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Inhibition of the leukotriene B4 receptor 1 (BLT1) has demonstrated protective effects against acute cardiac dysfunction induced by lipopolysaccharides (LPS), suggesting that this compound may modulate inflammatory responses in cardiovascular diseases . The ability to inhibit BLT1 signaling could provide a therapeutic avenue for conditions characterized by excessive inflammation.

Cancer Research

Recent studies have indicated that this compound may influence cancer progression through its effects on immune cell recruitment and activation. The modulation of LTB4 and its metabolites can impact tumor microenvironments, potentially enhancing or inhibiting tumor growth depending on the context . Understanding these interactions could lead to novel strategies for cancer treatment.

Cardiovascular Health

Research has linked elevated levels of LTB4 and its metabolites to cardiovascular diseases. This compound's role in modulating neutrophil activity and cytokine production may be pivotal in addressing conditions like atherosclerosis and myocardial infarction . Targeting the metabolic pathways involving this compound could offer new preventive or therapeutic measures against cardiovascular events.

Case Studies

Case Study 1: Acute Cardiac Dysfunction

In a study involving mice subjected to LPS-induced cardiac dysfunction, administration of an LTB4 receptor inhibitor significantly improved survival rates and cardiac function. This highlights the potential role of this compound in mediating protective effects during inflammatory challenges .

Case Study 2: Cancer Progression

A clinical observation noted increased levels of LTB4 generation in neutrophils from patients with unstable angina compared to stable angina cases. This suggests that this compound may serve as a biomarker for disease severity and progression in cardiovascular conditions, warranting further investigation into its therapeutic implications .

Data Tables

Análisis De Reacciones Químicas

Subsequent Metabolic Pathways

After ω-hydroxylation, ω-Hydroxy-LTB4 undergoes beta-oxidation , leading to the formation of 20-carboxy-LTB4 . This pathway involves:

-

CoA esterification of ω-Hydroxy-LTB4.

-

Cyclization and oxidation to generate the carboxylic acid derivative.

| Metabolite | Structure | Key Features |

|---|---|---|

| LTB4 | C20:4 | Chemoattractant |

| ω-Hydroxy-LTB4 | C20:4 + -OH | Reduced activity, increased polarity |

| 20-COOH-LTB4 | C20:4 + -COOH | Inactive metabolite |

Inhibition and Regulation

Inhibitors :

-

Terminal acetylenic fatty acids (e.g., 11-dodecynoic acid) irreversibly inhibit the ω-hydroxylase at concentrations <5 µM .

Regulation :

Biological Activity and Receptor Binding

LTB4 vs. ω-Hydroxy-LTB4 :

| Parameter | LTB4 | ω-Hydroxy-LTB4 |

|---|---|---|

| Chemotactic potency | High | Reduced (~50%) |

| Receptor binding | High-affinity (BLT1) | High-affinity (BLT1) |

| Inflammation role | Pro-inflammatory | Partially resolving |

Clinical and Physiological Implications

Propiedades

Fórmula molecular |

C20H32O5 |

|---|---|

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

(6Z,8E,10E,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9- |

Clave InChI |

PTJFJXLGRSTECQ-QNCDDMJDSA-N |

SMILES isomérico |

C(CC/C=C\CC(/C=C/C=C/C=C\C(CCCC(=O)O)O)O)CCO |

SMILES canónico |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO |

Sinónimos |

20-hydroxy-leukotriene B 20-hydroxyleukotriene B4 5,12,20-triHETE 5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid 5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid, (S-(R*,S*-(E,Z,E,Z)))-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.